(S)-2-Trifluoromethyl-piperazine
Overview
Description
(S)-2-Trifluoromethyl-piperazine is a chiral compound characterized by the presence of a trifluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Trifluoromethyl-piperazine typically involves the introduction of a trifluoromethyl group into a piperazine ring. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Trifluoromethyl-piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the piperazine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Scientific Research Applications
(S)-2-Trifluoromethyl-piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying biological systems and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (S)-2-Trifluoromethyl-piperazine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-piperidine: Similar in structure but with a different ring system.
2-Trifluoromethyl-pyrrolidine: Another related compound with a different ring size.
2-Trifluoromethyl-morpholine: Contains an oxygen atom in the ring, offering different chemical properties.
Uniqueness
(S)-2-Trifluoromethyl-piperazine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEJOOCZWXGXDU-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297844 | |
Record name | (2S)-2-(Trifluoromethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-35-6 | |
Record name | (2S)-2-(Trifluoromethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(Trifluoromethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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